3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide
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Overview
Description
3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a piperidine ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide typically involves multiple steps, including the formation of the cyclopropane ring, the piperidine ring, and the pyrazole ring. Common synthetic routes may involve the use of reagents such as organoboron compounds for Suzuki-Miyaura coupling reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as:
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl)
- 2-(1H-Pyrazol-3-yl)phenol
Uniqueness
What sets 3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide apart is its unique combination of structural features, including the cyclopropane, piperidine, and pyrazole rings. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
IUPAC Name |
3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-2-6-19-17-21(19)24(30)27-15-12-20(13-16-27)28-22(11-14-25-28)26-23(29)10-9-18-7-4-3-5-8-18/h3-5,7-8,11,14,19-21H,2,6,9-10,12-13,15-17H2,1H3,(H,26,29)/t19-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQYFWCPBPLHM-PZJWPPBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC1C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C[C@H]1C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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